4-Hydroxy-6-nitrocoumarin

Catalog No.
S2949216
CAS No.
1641-03-8
M.F
C9H5NO5
M. Wt
207.141
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-6-nitrocoumarin

Researchers targeting 6-amino-4-hydroxycoumarin derivatives face multi-step syntheses. 4-Hydroxy-6-nitrocoumarin (CAS 1641-03-8) provides a direct, cost-effective solution. Key advantages:

  • Direct nitro-to-amino reduction path avoids complex functional group manipulations.
  • 6-Nitro group reduces pyrone ring electron density by 18-22%, enabling unique electrophilic reactivity at C3.
  • Versatile building block for azo dyes (λmax ~315 nm) and medicinal chemistry libraries.

Reliable supply with documented protocols for reduction and coupling.

CAS Number

1641-03-8

Product Name

4-Hydroxy-6-nitrocoumarin

IUPAC Name

4-hydroxy-6-nitrochromen-2-one

Molecular Formula

C9H5NO5

Molecular Weight

207.141

InChI

InChI=1S/C9H5NO5/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,11H

InChI Key

XTXOVXNASJNYFW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)O

solubility

not available

Synonyms

4-Hydroxy-6-nitrocoumarin, 6-Nitro-4-hydroxycoumarin, 4-Hydroxy-6-nitro-2H-chromen-2-one, 4-Hydroxy-6-nitro-2H-1-benzopyran-2-one

Purity

≥98%

Package Size

250 mg, 500 mg, 1 g, 5 g

4-Hydroxy-6-nitrocoumarin belongs to the 4-hydroxycoumarin class of compounds, which are versatile precursors in organic synthesis, notably for various biologically active molecules and functional materials.[1][2] The parent 4-hydroxycoumarin scaffold is characterized by its reactive C3 position and inherent spectroscopic properties.[3][4] The addition of a nitro group at the 6-position, as in 4-Hydroxy-6-nitrocoumarin, introduces a strong electron-withdrawing feature that significantly modifies the core's electronic distribution, reactivity, and utility, making it a specialized building block for targeted applications.[5]

Scaffold Fit

Role Versatile intermediate for coumarin libraries and pro-fluorogenic probes
Signature 4-hydroxy / 6-nitro pattern for distinct reactivity and predicted non-fluorescence
Workflow Knoevenagel derivatization, azo coupling, or nitroreductase probe assembly

Replacing 4-Hydroxy-6-nitrocoumarin with its parent, 4-hydroxycoumarin, is inadvisable for specific synthetic pathways and applications. The 6-nitro group is not a passive substituent; it functions as a critical control element. Quantum mechanical analysis shows the nitro group reduces electron density in the pyrone ring by 18–22%, fundamentally altering the molecule's reactivity compared to non-nitrated analogs.[6] This electronic modification is key for directed synthesis, as the nitro group can be reduced to a 6-amino group, providing a versatile synthetic handle for further derivatization not available in the parent compound.[5][6] Therefore, for pathways requiring this amino precursor or leveraging the altered electronic properties, 4-hydroxycoumarin is not a viable or cost-effective substitute.

Substitution Risk

4-Hydroxycoumarin
Lacks the 6-nitro group; electronic activation and quenched fluorescence may not transfer
7-Nitrocoumarins
Reported high background and limited dynamic range (3–4×) in nitroreductase assays; scaffold stability may differ
3‑Substituted analogs
Blocked C-3 position prevents Knoevenagel derivatization, removing late-stage diversification route

Altered UV-Visible Absorption Spectrum for Specialized Optical Applications

The presence of the 6-nitro group significantly shifts the UV-visible absorption maximum compared to the parent 4-hydroxycoumarin. In DMF, 4-Hydroxy-6-nitrocoumarin exhibits a primary absorption maximum (λmax) at 315 nm.[6] In contrast, unsubstituted 4-hydroxycoumarin shows a primary λmax at 305 nm in ethanol and 308 nm in other reports.[3][5] This bathochromic shift of approximately 7-10 nm is a direct consequence of the nitro group's electron-withdrawing nature altering the electronic transitions within the chromophore.

Evidence DimensionUV-Visible Absorption Maximum (λmax)
Target Compound Data315 nm (in DMF)
Comparator Or Baseline4-Hydroxycoumarin: 305-308 nm
Quantified Difference~7-10 nm bathochromic (red) shift
ConditionsSpectroscopy in organic solvents (DMF, Ethanol).

This predictable spectral shift is critical for designing optical filters, photosensitizers, or molecular probes where precise wavelength absorption is a primary performance requirement.

Fluorescence invisibility vs. visible analogs
Class-level
Predicted non‑fluorescent (‘invisible’) vs. blue/green emission
May support low-background probe scaffold design
DFT class-level prediction; confirm experimentally

Precursor for 6-Aminocoumarin Derivatives via Reducible Nitro Group

A key procurement differentiator for 4-Hydroxy-6-nitrocoumarin is its utility as a direct precursor to 6-amino-substituted coumarins, a functionality absent in the parent 4-hydroxycoumarin. The 6-nitro group is readily reduced to a 6-amino group using standard chemical methods, such as iron powder in acidic ethanol.[6] This transformation provides a versatile platform for synthesizing a wide array of derivatives with applications in oncology and infectious disease research by leveraging the reactivity of the newly formed amino group.[6] The parent 4-hydroxycoumarin lacks a suitable functional group at the 6-position for this type of direct and efficient transformation.

Evidence DimensionSynthetic Accessibility of 6-Amino Functionality
Target Compound DataDirectly convertible to 6-amino derivatives via nitro group reduction.
Comparator Or Baseline4-Hydroxycoumarin: Lacks a functional group at the 6-position for direct conversion to an amino group.
Quantified DifferenceProvides a single-step entry to the 6-aminocoumarin scaffold, whereas the parent compound would require a multi-step nitration and reduction sequence.
ConditionsStandard chemical reduction (e.g., Fe/HCl in EtOH).

For any project requiring a 6-amino-4-hydroxycoumarin scaffold, procuring this compound saves multiple synthetic steps, reducing time, resource consumption, and cost compared to starting with 4-hydroxycoumarin.

Probe stability vs. 7-nitro
Class-level
6‑nitro core: stable conversion to fluorescent products; 7‑nitro: 3–4× increase, poor anoxic stability
Supports nitroreductase probe context with 6-nitro pattern
Patent-derived class comparison; verify in target assay

Modified Reactivity at C3 Position for Specific Condensation Reactions

The electron-withdrawing 6-nitro group influences the reactivity of the C3 position, which is crucial for many derivatization reactions like Knoevenagel condensations. 4-Hydroxy-6-nitrocoumarin serves as a substrate for condensation with various aromatic aldehydes, refluxing in ethanol for 20-30 hours to yield 3-substituted derivatives.[6] While the parent 4-hydroxycoumarin also undergoes reactions at the C3 position, the altered electron density in the 6-nitro analog can affect reaction kinetics and substrate scope.[5] This makes 4-Hydroxy-6-nitrocoumarin a specific choice when synthesizing derivatives where the electronic properties of the coumarin core are critical to the target molecule's function or subsequent reaction steps.

Evidence DimensionReactivity as a Condensation Partner
Target Compound DataDemonstrated reactivity with substituted aromatic aldehydes to form 3-benzylidene derivatives.
Comparator Or Baseline4-Hydroxycoumarin is a standard precursor for C3-functionalization, including alkylations and condensations.
Quantified DifferenceThe 6-nitro group reduces electron density on the pyrone ring by 18-22%, altering the nucleophilicity and reaction profile of the C3 position.
ConditionsCondensation reactions, typically in refluxing ethanol.

This altered reactivity profile makes it a non-interchangeable starting material for syntheses where the electronic character of the coumarin nucleus is a design element, impacting yield, purity, or the properties of the final product.

Knoevenagel reactivity at C‑3
Head-to-head
8 derivatives in 68–82% yield; 3‑substituted analogs blocked
Enables late-stage C‑3 diversification for library synthesis
Direct comparison with warfarin-type blocked scaffolds
Distinctive λmax
Source review
λmax = 315 nm (DMF)
Supports identity verification and differentiation from 7-nitro isomers
Blue-shift by 8–11 nm upon C‑3 substitution

Strategic Precursor for 6-Amino-4-hydroxycoumarin Analogs

This compound is the designated choice for synthetic routes targeting 6-amino-4-hydroxycoumarin derivatives. The straightforward and established protocols for reducing the 6-nitro group provide a reliable and efficient pathway to the 6-amino scaffold, which is a key intermediate for various bioactive molecules.[6]

Synthesis of Azo Dyes and Functional Materials

The modified electronic properties and the presence of the nitro group make 4-Hydroxy-6-nitrocoumarin a valuable intermediate for materials requiring specific spectroscopic characteristics. It can be used as a coupling component in the preparation of specialized azo dyes or other materials where the 315 nm absorption profile is required.[3][5]

Development of Biologically Active 3,6-Disubstituted Coumarins

This compound is ideal for research programs focused on developing novel biologically active agents that require functionalization at both the 3- and 6-positions. Using this precursor allows for condensation reactions at the C3 position, followed by or preceded by the reduction of the C6-nitro group to an amine, enabling the creation of diverse chemical libraries.[5][6]

Application Fit Matrix

Application
Selection Property
Validation Focus
Coumarin library synthesis
C‑3 Knoevenagel reactivity
Derivative yield and purity by HPLC
Fluorogenic probe scaffold design
Non‑fluorescent baseline
Background signal and activation ratio in cell‑free assay
Azo dye chromophore development
Tautomeric coupling capacity
Absorption profile and solvatochromic response
Computational materials screening
Validated structural input
Calculated vs. experimental HOMO‑LUMO gap

XLogP3

1.1

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